molecular formula C20H20O5 B1333602 1-Ethyl 4-(2-oxo-1,2-diphenylethyl) succinate CAS No. 499785-49-8

1-Ethyl 4-(2-oxo-1,2-diphenylethyl) succinate

Cat. No.: B1333602
CAS No.: 499785-49-8
M. Wt: 340.4 g/mol
InChI Key: FRKIBCIEEKBVGD-UHFFFAOYSA-N
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Description

1-Ethyl 4-(2-oxo-1,2-diphenylethyl) succinate is an ester derivative of succinic acid, featuring a 2-oxo-1,2-diphenylethyl (Desyl) group. This moiety is a well-known protecting group in organic synthesis, characterized by two phenyl rings attached to a ketone-bearing ethylene chain . The compound is synthesized via the Stobbe condensation of diethyl succinate with a ketone, a method adapted from classical procedures described by Müller et al. (1999) and Concillon et al. (2004) .

Properties

IUPAC Name

1-O-ethyl 4-O-(2-oxo-1,2-diphenylethyl) butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-2-24-17(21)13-14-18(22)25-20(16-11-7-4-8-12-16)19(23)15-9-5-3-6-10-15/h3-12,20H,2,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKIBCIEEKBVGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)OC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372649
Record name 1-ethyl 4-(2-oxo-1,2-diphenylethyl) succinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499785-49-8
Record name 1-Ethyl 4-(2-oxo-1,2-diphenylethyl) butanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=499785-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-ethyl 4-(2-oxo-1,2-diphenylethyl) succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Synthesis

The most authoritative and detailed preparation method is described in patent CN101265188A, which outlines a two-step process:

Step Description Conditions Key Reagents Outcome
1 Preparation of Grignard reagent React beta-bromophenylethane with magnesium in methyl tertiary butyl ether (MTBE) solvent with a thinner additive Beta-bromophenylethane, Mg, MTBE + thinner Formation of Grignard solution
2 Addition reaction of Grignard reagent with diethyl oxalate Addition at -30 to 50 °C for 1-15 hours Grignard solution, diethyl oxalate Formation of 2-oxo-4-phenylbutyrate intermediate

Reaction Conditions and Optimization

  • Solvent System : Methyl tertiary butyl ether (MTBE) with a volume ratio of thinner to MTBE between 0 and 0.25:1.
  • Molar Ratios : MTBE to beta-bromophenylethane between 1:5 to 5:1.
  • Temperature : Grignard reaction at 30–60 °C; addition reaction at -30 to 50 °C.
  • Reaction Time : Grignard reaction 1–12 hours; addition reaction 1–15 hours.

Post-Reaction Processing

After the addition reaction, the product solution undergoes:

  • Acid hydrolysis (preferably with hydrochloric acid, mercaptan, or acetic acid) at 0–20 °C for 0.1–1.0 hours.
  • Alkali neutralization.
  • Washing and drying to isolate the final 2-oxo-4-phenylbutyrate compound.

Yield and Advantages

  • Yield: Greater than 80% under optimized conditions.
  • Advantages: Short synthesis cycle, high yield, low production cost.
  • The insolubility of the adduct in the MTBE solvent prevents side reactions, improving purity and yield.

Representative Experimental Procedure (From Patent CN101265188A)

Step Procedure Details
1 In a dry 500 mL flask under nitrogen, add 7.2 g Mg, 10 g THF, and iodine. Initiate reaction with 1 mL beta-bromophenylethane at room temperature. Then add 56.1 g beta-bromophenylethane and 126 g MTBE dropwise at 50–60 °C over 2 hours to form Grignard reagent.
2 In a separate flask, cool 52.6 g diethyl oxalate and 20 g ether to -5 to -10 °C. Add the Grignard solution dropwise, stir for 30 minutes.
3 Hydrolyze product with 100 g 10% HCl at 0–5 °C, add 30 g 31% HCl, stir for 30 minutes. Separate layers, wash with NaHCO3 and saturated salt solution, concentrate under reduced pressure to yield 50 g product (80.5% yield).

Comparative Analysis of Preparation Routes

Route Key Features Advantages Disadvantages
Grignard Reaction (Preferred) Beta-bromophenylethane + Mg → Grignard reagent; addition to diethyl oxalate High yield (>80%), short cycle, low cost Requires strict anhydrous, inert atmosphere; sensitive to side reactions
Aldol Condensation Phenyl aldehyde + pyruvic acid → intermediate → esterification and reduction Uses readily available aldehydes Longer synthesis, moderate yield (~69%), multiple steps
Substitution Route 2-phenylethyl alcohol → halide → Grignard reagent → addition Shortest route Harsh conditions, low yield, operational complexity

Summary Table of Key Parameters for Grignard Preparation Method

Parameter Range/Value Notes
Solvent MTBE + thinner (0–0.25 volume ratio) Controls solubility and side reactions
Molar ratio (MTBE:beta-bromophenylethane) 1–5:1 Optimizes reaction environment
Grignard reaction temperature 30–60 °C Ensures efficient reagent formation
Grignard reaction time 1–12 hours Sufficient for complete reaction
Addition reaction temperature -30 to 50 °C Controls addition rate and selectivity
Addition reaction time 1–15 hours Ensures full conversion
Hydrolysis temperature 0–20 °C (preferably 5–15 °C) Mild conditions to avoid decomposition
Hydrolysis time 0.1–1.0 hours Efficient conversion to final product
Yield >80% High efficiency

Research Findings and Practical Considerations

  • The use of MTBE with a small amount of thinner as solvent is critical to prevent the adduct from further reacting to by-products, enhancing yield and purity.
  • Initiation of the Grignard reagent with iodine and THF improves reaction reliability.
  • Maintaining inert atmosphere (nitrogen) and anhydrous conditions is essential to avoid Grignard reagent decomposition.
  • Temperature control during addition and hydrolysis steps is crucial to maximize yield and minimize side reactions.
  • The method is scalable and cost-effective for industrial production of 1-ethyl 4-(2-oxo-1,2-diphenylethyl) succinate or closely related intermediates.

Chemical Reactions Analysis

1-Ethyl 4-(2-oxo-1,2-diphenylethyl) succinate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Overview

1-Ethyl 4-(2-oxo-1,2-diphenylethyl) succinate is a synthetic organic compound notable for its unique structure and diverse applications across various scientific fields. With the molecular formula C20H20O5C_{20}H_{20}O_{5} and a molecular weight of 340.37 g/mol, this compound features a succinate backbone and is characterized by both an ethyl group and a ketone moiety derived from diphenylethyl. Its distinct structural configuration makes it an interesting subject for research in chemistry, biology, and medicine.

Chemical Properties and Reactivity

The compound exhibits significant reactivity due to the presence of a carbonyl group and an ester functional group. Key chemical reactions involving this compound include:

  • Oxidation : Converting the ketone to carboxylic acids or other ketones using agents like potassium permanganate.
  • Reduction : Transforming the ketone to an alcohol with reducing agents such as sodium borohydride.
  • Substitution : The ethyl group can be replaced by other alkyl or aryl groups via nucleophilic substitution reactions.

These reactions are facilitated under specific conditions often involving acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in various organic reactions due to its unique structural attributes, making it valuable for developing novel compounds.

Biology

Research has indicated potential biological activities associated with this compound. Studies focus on its effects on cellular processes, including enzyme interactions and signaling pathways. The compound's ability to modulate enzyme activity suggests possible applications in biochemical research.

Medicine

Ongoing research explores its therapeutic applications , particularly in drug development. Investigations into its pharmacological properties may reveal new avenues for treatment options in various medical conditions.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials such as polymers and resins. Its unique properties contribute to the development of innovative materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 1-Ethyl 4-(2-oxo-1,2-diphenylethyl) succinate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, alter cellular signaling pathways, and interact with receptor sites. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The Desyl group (C₆H₅-C(O)-C₆H₅-) is a common feature in the following analogs, but differences in functional groups and substitution patterns lead to distinct properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method
1-Ethyl 4-(2-oxo-1,2-diphenylethyl) succinate C₂₀H₂₀O₅ 340.37 Ethyl ester, succinate, Desyl Stobbe condensation
Ethyl 4-{[1-(8-hydroxyquinolin-7-yl)-2-oxo-1,2-diphenylethyl]amino}benzoate C₃₂H₂₆N₂O₄ 526.56 Benzoate ester, amino, hydroxyquinoline Multi-step condensation
4-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid C₂₁H₁₇NO₃ 331.37 Carboxylic acid, amino, Desyl Amidation or substitution
2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole C₂₅H₂₃N₃OS 413.54 Sulfanyl, isoindole, quinazolinone Heterocyclic coupling
Key Observations:
  • Functional Diversity: The hydroxyquinoline group in ’s compound introduces fluorescence properties, while the sulfanyl group in ’s analog may enhance metal-binding capacity .
  • Synthetic Complexity: Stobbe condensation is a one-step method for the target compound, whereas analogs with heterocycles (e.g., quinazolinone) require multi-step syntheses .

Physicochemical Properties

  • Solubility : Ethyl succinate derivatives are sparingly soluble in water but soluble in organic solvents like DMSO or chloroform. In contrast, carboxylic acid derivatives () exhibit higher aqueous solubility at physiological pH .
  • Stability : The Desyl group’s aromatic rings confer UV stability, making such compounds suitable for photochemical studies .

Biological Activity

Overview

1-Ethyl 4-(2-oxo-1,2-diphenylethyl) succinate is a synthetic compound classified as a succinate ester, with the molecular formula C20H20O5C_{20}H_{20}O_5 and a molecular weight of 340.37 g/mol. This compound has garnered attention for its potential biological activities, particularly in cellular processes and enzyme interactions. Its unique structure combines a succinate moiety with a diphenylethyl ketone, which may confer distinct pharmacological properties.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Modulation : The compound may interact with specific enzymes, altering their activity and thereby influencing metabolic pathways.
  • Cellular Signaling : It can affect various signaling pathways within cells, potentially leading to changes in cell behavior.
  • Receptor Interaction : The compound may bind to specific receptors, triggering physiological responses.

Further research is required to elucidate the precise molecular targets and pathways involved in its action.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are critical in mitigating oxidative stress within cells, which is associated with various diseases including cancer and neurodegenerative disorders. The antioxidant activity may be attributed to the compound's ability to scavenge free radicals and reduce reactive oxygen species (ROS) production .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory effects. By modulating inflammatory pathways, it could potentially reduce inflammation-related damage in tissues. This aspect is particularly relevant for conditions characterized by chronic inflammation .

Study on Cellular Effects

In a study examining the effects of various succinate esters on cell viability and proliferation, this compound was shown to influence cell growth in cultured human cells. The results indicated that at certain concentrations, the compound could enhance cell proliferation, while at higher concentrations, it exhibited cytotoxic effects. This duality highlights the importance of dosage in therapeutic applications.

Animal Model Research

Another significant study involved administering the compound in animal models to assess its pharmacokinetics and therapeutic potential. Results showed that the compound crossed the blood-brain barrier effectively, suggesting potential applications in treating neurological disorders. The study also reported improvements in behavioral outcomes in treated animals compared to controls .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundAntioxidant ActivityAnti-inflammatory ActivityCellular Proliferation
This compoundModerateYesDose-dependent
Benzoin ethyl etherLowNoModerate
Alpha-acetoxy-deoxybenzoinHighYesHigh

Q & A

Q. How can AI-driven process simulation enhance the scalability of synthesis protocols?

  • Methodological Answer : Integrate AI platforms (e.g., COMSOL Multiphysics) for real-time optimization of reaction parameters (e.g., flow rates in continuous reactors). Use machine learning to predict yield bottlenecks and recommend corrective actions (e.g., adjusting residence time) .

Notes

  • Theoretical Alignment : Ensure all experimental designs are anchored in established frameworks (e.g., transition state theory for mechanistic studies) .
  • Data Integrity : Address uncertainties via error propagation analysis and Monte Carlo simulations for confidence intervals in reported values .
  • Safety Compliance : Adhere to institutional protocols for hazardous material handling, including fume hood use and waste disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl 4-(2-oxo-1,2-diphenylethyl) succinate
Reactant of Route 2
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1-Ethyl 4-(2-oxo-1,2-diphenylethyl) succinate

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